2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid
Description
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid (CAS: 95068-22-7) is a heterocyclic compound featuring a 1-methyltetrazole moiety linked via a sulfanyl (-S-) bridge to a propanoic acid group. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, while the sulfanyl and carboxylic acid groups enhance reactivity and solubility. This compound is primarily utilized in research and development (R&D) contexts, particularly in medicinal chemistry and materials science, though its exact applications remain unspecified in available literature .
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-3(4(10)11)12-5-6-7-8-9(5)2/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFCUJBAOQBABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 1-methyl-1H-1,2,3,4-tetrazole can be prepared by reacting methylhydrazine with sodium azide under acidic conditions .
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Thioether Formation: This can be achieved by reacting the tetrazole derivative with a thiol compound, such as thiopropanoic acid, under basic conditions to form the thioether linkage .
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Final Assembly: : The final step is the coupling of the thioether-tetrazole intermediate with a propanoic acid derivative. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
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Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) .
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Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles. For example, alkylation or acylation reactions can introduce various substituents onto the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated tetrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The tetrazole ring is known to mimic carboxylic acids, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The tetrazole ring is a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. The sulfur atom in the thioether linkage can also participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid:
Physicochemical Properties
Acidity: The tetrazole ring (pKa ~4.9) and carboxylic acid (pKa ~2.8) make the target compound highly acidic, comparable to valsartan (pKa ~3.5 for tetrazole) . The nitro-substituted benzoic acid analogue () exhibits even stronger acidity (pKa ~1.5) due to electron-withdrawing effects . Haloxyfop, a phenoxypropanoic acid derivative, has a pKa of ~3.0, similar to the target compound but with reduced aromatic stabilization .
Solubility :
- The sulfanyl group enhances lipophilicity compared to oxygen-based linkages (e.g., valsartan’s ethers). However, the carboxylic acid group improves aqueous solubility at physiological pH.
Stability: The methyl group on the tetrazole mitigates metabolic oxidation compared to non-methylated analogues (e.g., 1H-tetrazol-5-yl derivatives in ) .
Biological Activity
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid (CAS Number: 869942-41-6) is a compound characterized by its unique structural features that include a tetrazole ring and a thiol group. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research.
Biological Activity Overview
Research indicates that compounds containing tetrazole moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Tetrazole derivatives have been reported to possess antimicrobial properties. For instance:
- Mechanism : The presence of the tetrazole ring may enhance the compound's ability to interact with bacterial enzymes or disrupt cell membrane integrity.
- Case Study : A study found that similar tetrazole compounds exhibited strong activity against various bacterial strains, suggesting potential for this compound in treating infections .
Anti-inflammatory Properties
Compounds with thiol groups are known to exhibit anti-inflammatory effects:
- Mechanism : Thiols can modulate oxidative stress and inflammatory pathways by acting as antioxidants.
- Research Findings : In vitro studies have shown that related compounds reduce pro-inflammatory cytokine production in immune cells .
Anticancer Potential
The anticancer activity of tetrazole-containing compounds has garnered attention:
- Mechanism : These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various signaling pathways.
- Case Study : Research on structurally similar compounds demonstrated their ability to inhibit tumor cell proliferation in several cancer models .
Data Table of Biological Activities
Q & A
Basic: What are the established synthetic routes for 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid, and what key reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between 1-methyl-1H-tetrazole-5-thiol and a halogenated propanoic acid derivative (e.g., 2-bromopropanoic acid). Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Base choice : Triethylamine or potassium carbonate facilitates deprotonation of the thiol group.
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
Yield optimization requires monitoring pH and purification via recrystallization or column chromatography.
Advanced: How can computational quantum chemical calculations guide the design of novel derivatives with enhanced bioactivity?
Quantum mechanics/molecular mechanics (QM/MM) methods predict electronic properties and reactive sites:
- Reaction path searches : Identify energetically favorable modification sites (e.g., substituting the tetrazole ring or sulfanyl group) .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
For example, modifying the propanoic acid chain length or introducing electron-withdrawing groups can alter binding affinity .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from tautomerism (e.g., tetrazole ring protonation states) or dynamic stereochemistry. Methodological approaches include:
- Multi-technique validation : Combine -NMR, -NMR, and IR to cross-verify functional groups .
- X-ray crystallography : Resolve ambiguous configurations by determining crystal structures .
- DFT calculations : Simulate NMR spectra for different tautomers and compare with experimental data .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Essential techniques include:
- HPLC-MS : Purity assessment and identification of byproducts .
- FTIR : Confirmation of sulfanyl (–S–) and carboxylic acid (–COOH) groups .
- Elemental analysis : Validate empirical formula accuracy .
Thermogravimetric analysis (TGA) may also assess thermal stability for storage conditions.
Advanced: How can statistical experimental design (DoE) optimize reaction conditions for scale-up?
DoE minimizes experimental runs while maximizing data utility:
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
- Response surface methodology (RSM) : Model nonlinear relationships between variables and yield .
For example, a central composite design could optimize molar ratios of reactants and identify interactions between pH and temperature .
Basic: What biological activity screening methods are applicable to this compound?
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) using spectrophotometric methods .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines to evaluate therapeutic index .
Advanced: How do structural modifications impact the compound’s stability under physiological conditions?
- pH-dependent stability : Use accelerated stability studies (e.g., 40°C/75% RH) to assess degradation pathways.
- Hydrolysis resistance : Introduce steric hindrance (e.g., methyl groups on the tetrazole ring) to protect the sulfanyl linkage .
- Metabolic stability : Liver microsome assays identify susceptible sites for glucuronidation or oxidation .
Advanced: What mechanistic insights can kinetic studies provide for reactions involving this compound?
- Rate law determination : Monitor reaction progress via UV-Vis or HPLC to derive rate constants .
- Isotope labeling : Use deuterated solvents or -labeled reagents to trace proton transfer or oxidation steps .
- Activation energy calculation : Arrhenius plots reveal temperature dependence of key steps .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to potential sulfur-containing vapors.
- PPE : Nitrile gloves and lab coats to prevent skin contact .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Advanced: How can machine learning (ML) models predict novel applications of this compound?
- Data curation : Train ML models on PubChem datasets (e.g., bioactivity, solubility) .
- Feature engineering : Use molecular descriptors (e.g., logP, topological polar surface area) to predict drug-likeness .
- Transfer learning : Apply models trained on analogous tetrazole derivatives to prioritize high-potential applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
